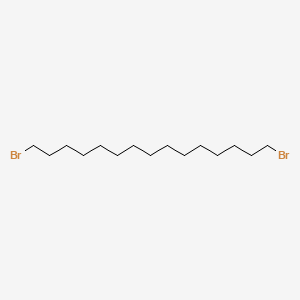

1,15-Dibromopentadecane

Description

Contextual Significance as a Versatile Organic Building Block

1,15-Dibromopentadecane's significance lies in its bifunctionality, which allows it to act as a linker or spacer in the synthesis of a wide array of molecules. The two bromine atoms serve as reactive sites for various coupling reactions, enabling the connection of different molecular fragments. This characteristic is particularly valuable in the construction of polymers and macrocycles, where precise control over the length and flexibility of the linking chain is essential. unive.ituu.nl The fifteen-carbon backbone provides a substantial, yet flexible, span, influencing the conformational properties of the final products.

Role in the Evolution of Synthetic Methodologies for Complex Molecules

The application of this compound has been instrumental in the development of novel synthetic strategies. Its use in Williamson ether synthesis, for example, has led to the creation of complex polyethers with specific properties. researchgate.netresearchgate.net Furthermore, it plays a role in the formation of macrocyclic compounds through cyclization reactions, a process that can be challenging due to competing intermolecular reactions. unive.it The presence of this long-chain dibromide has spurred the refinement of reaction conditions to favor the desired intramolecular cyclization, thereby advancing the field of macrocycle synthesis. nih.gov

Overview of Academic and Industrial Research Interests in this compound

Academic interest in this compound is largely centered on its application in fundamental synthetic chemistry, particularly in the creation of novel materials with unique properties. Researchers have explored its use in the synthesis of liquid crystalline polyethers and other polymers. researchgate.netresearchgate.netwpmucdn.com Industrially, long-chain alkanes and their derivatives are of interest for applications such as detergents, lubricants, and plasticizers. guidechem.comblogspot.com While direct industrial applications of this compound may be specialized, the principles and methodologies developed through its use contribute to the broader field of industrial polymer and materials science. nih.govresearchgate.net

Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C15H30Br2 |

| Molecular Weight | 370.21 g/mol |

| CAS Number | 81726-81-0 |

| Appearance | Not specified, likely a solid or liquid at room temperature |

| Melting Point | Not specified |

| Boiling Point | Not specified |

| Density | Not specified |

Research Findings and Applications

Detailed research has demonstrated the utility of this compound in various synthetic contexts. For instance, it has been used as a key reactant in the synthesis of polyethers with 1-(4-hydroxyphenyl)-2-(2-methyl-4-hydroxyphenyl) ethane (B1197151) (MBPE). researchgate.netresearchgate.net These studies highlight how the length of the dibromoalkane chain influences the properties of the resulting polymer.

Furthermore, the general class of α,ω-dibromoalkanes, to which this compound belongs, is fundamental in the synthesis of branched, high-molecular-weight alkanes through methods like the alkylation of 1,3-dithiane. tandfonline.com These synthetic routes are crucial for producing compounds with specific physical properties required for various applications. The principles of these reactions are directly applicable to this compound.

The synthesis of this compound itself can be achieved from 1,15-pentadecanediol (B13463) by reaction with hydrobromic acid (HBr) and sulfuric acid (H2SO4), with a reported yield of 95%. guidechem.com This straightforward synthesis makes it an accessible building block for further chemical transformations.

Structure

3D Structure

Properties

IUPAC Name |

1,15-dibromopentadecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H30Br2/c16-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15-17/h1-15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPCLDIKGVNAKFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCCCCBr)CCCCCCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H30Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60556836 | |

| Record name | 1,15-Dibromopentadecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60556836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81726-81-0 | |

| Record name | 1,15-Dibromopentadecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60556836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Mechanisms for 1,15 Dibromopentadecane and Its Derivatives

Advanced Synthetic Routes to 1,15-Dibromopentadecane

This compound is a valuable bifunctional long-chain alkane derivative used in various synthetic applications. Its synthesis from the corresponding diol, 1,15-pentadecanediol (B13463), is a key transformation that has been optimized for both laboratory and larger-scale preparations.

Phosphine-based Bromination Strategies and Optimization

The conversion of alcohols to alkyl bromides is a fundamental reaction in organic synthesis, and phosphine-based reagents are particularly effective for this transformation. Triphenylphosphine (B44618) dibromide (PPh₃Br₂) is a common reagent for the bromination of alcohols, including diols like 1,15-pentadecanediol. enamine.net The reaction proceeds via the formation of an oxyphosphonium intermediate, which is then displaced by a bromide ion in a nucleophilic substitution reaction.

The general mechanism for the bromination of an alcohol with triphenylphosphine and a bromine source (like CBr₄) involves the initial reaction of triphenylphosphine with the bromine source to form the active brominating agent, triphenylphosphine dibromide. This reagent then activates the alcohol group, which is subsequently displaced by bromide.

For the synthesis of this compound from 1,15-pentadecanediol, the diol is treated with triphenylphosphine and carbon tetrachloride or tetrabromomethane. amazonaws.com Optimization of these reactions often involves adjusting the stoichiometry of the reagents, reaction temperature, and solvent to maximize the yield of the desired dibromoalkane and minimize the formation of byproducts. For instance, using an excess of the phosphine (B1218219) and bromine source can drive the reaction to completion. However, this also necessitates the removal of excess reagents and byproducts like triphenylphosphine oxide, which can sometimes be challenging. researchgate.net

Alternative phosphine-based reagents and conditions have been explored to improve efficiency and ease of purification. For example, using polymer-supported triphenylphosphine can simplify the workup, as the phosphine oxide byproduct is attached to the insoluble polymer support and can be removed by filtration. rsc.org Microwave-assisted synthesis has also been shown to accelerate the bromination of alcohols with polymer-supported triphenylphosphine, with reactions often completing in minutes. rsc.org

Scalable Synthesis Protocols for Research and Development

The demand for long-chain α,ω-dibromoalkanes like this compound in areas such as polymer chemistry and macrocycle synthesis necessitates the development of scalable synthetic protocols. While phosphine-based methods are effective, alternative approaches are often sought for larger-scale preparations to address cost and purification challenges.

One common scalable method involves the reaction of the corresponding diol with hydrobromic acid (HBr), often in the presence of a phase-transfer catalyst or under conditions that facilitate the removal of water to drive the equilibrium towards the product. Another approach is the conversion of the diol to a dimesylate or ditosylate, followed by nucleophilic substitution with a bromide salt, such as sodium or lithium bromide. A study reports the synthesis of long-chain alkyl bromides in quantitative yields by reacting methanesulfonates with anhydrous magnesium bromide in ether. nih.gov

A documented large-scale preparation of this compound involves the reaction of 1,15-pentadecanediol with carbon tetrabromide and triphenylphosphine in dichloromethane. amazonaws.com The reaction mixture is stirred and heated, and after completion, the product is isolated and purified. The scalability of this protocol is demonstrated by the quantities used in the reported procedure. amazonaws.com

| Reactant 1 | Reactant 2 | Reactant 3 | Solvent | Product | Scale | Reference |

| 1,15-Pentadecanediol | Carbon Tetrabromide | Triphenylphosphine | Dichloromethane | This compound | Gram Scale | amazonaws.com |

| Long-chain alcohol methanesulfonates | Anhydrous magnesium bromide | Ether | Long-chain alkyl bromides | Not specified | nih.gov |

Fundamental Reaction Mechanisms Involving this compound as a Precursor

As a bifunctional electrophile, this compound serves as a versatile building block for the synthesis of a wide range of molecules, including polymers and macrocycles. The two terminal bromine atoms can undergo various reactions, most notably nucleophilic substitution and cyclization.

Nucleophilic Substitution Reactions in Polymerization Processes

This compound is a key monomer in polycondensation reactions. gdckulgam.edu.in In these step-growth polymerizations, the dibromoalkane reacts with a dinucleophile, such as a diol, diamine, or dithiol, to form long polymer chains. The fundamental reaction is a bimolecular nucleophilic substitution (S_N2) where the nucleophilic groups of one monomer attack the electrophilic carbon atoms attached to the bromine atoms of the dibromoalkane, leading to the formation of a new covalent bond and the displacement of the bromide ion.

The kinetics of such polymerizations are crucial for controlling the molecular weight and properties of the resulting polymer. rsc.org The rate of polymerization is dependent on the concentration of the monomers and the rate constant of the reaction. psu.edu The principle of equal reactivity of functional groups, as proposed by Flory, is often assumed, meaning the reactivity of a functional group is independent of the chain length to which it is attached. psu.edu

For example, this compound has been used in the synthesis of polyethers by reacting it with bisphenols. researchgate.net The reaction of this compound with 1-(4-hydroxyphenyl)-2-(2-methyl-4-hydroxyphenyl)ethane is one such example. wpmucdn.com These reactions are typically carried out in the presence of a base to deprotonate the nucleophile, increasing its reactivity.

| Monomer 1 | Monomer 2 | Polymer Type | Reference |

| This compound | 1-(4-Hydroxyphenyl)-2-(2-methyl-4-hydroxyphenyl)ethane | Polyether | researchgate.netwpmucdn.com |

| This compound | α,ω-Dinucleophiles (e.g., diols, diamines) | Polyesters, Polyamides, etc. | gdckulgam.edu.inmdpi.com |

Cyclization Reactions for Macrocycle Formation

The long, flexible chain of this compound makes it an ideal precursor for the synthesis of macrocycles, which are large ring structures. wikipedia.org The formation of these rings typically involves an intramolecular nucleophilic substitution reaction where a dinucleophile reacts with both ends of the dibromoalkane chain.

A significant challenge in macrocyclization is the competition between the desired intramolecular cyclization and intermolecular polymerization. To favor the formation of the macrocycle, the reaction is often carried out under high-dilution conditions. wikipedia.org The high dilution principle states that at very low concentrations of the reactants, the probability of the two ends of the same molecule finding each other is higher than the probability of two different molecules reacting, thus favoring cyclization over polymerization. wikipedia.orgresearchgate.net

Various strategies are employed to achieve high dilution in practice, such as the slow addition of the reactants to a large volume of solvent using a syringe pump. wikipedia.org Template-assisted macrocyclization is another powerful technique where a metal ion or another molecule is used to pre-organize the linear precursor into a cyclic conformation, thereby facilitating the ring-closing reaction. rsc.org For instance, the synthesis of macrocyclic bis(dithiocarbonic ester)s has been achieved by reacting dipotassium (B57713) bis(dithiocarbonate)s with dibromoalkanes under high-dilution conditions. oup.com

| Reactant 1 | Reactant 2 | Product Type | Key Condition | Reference |

| This compound | Dinucleophile | Macrocycle | High Dilution | wikipedia.orgresearchgate.net |

| Dibromoalkanes | Dipotassium bis(dithiocarbonate)s | Macrocyclic bis(dithiocarbonic ester)s | High Dilution | oup.com |

Multicomponent and Cascade Reactions Utilizing Dibromoalkane Spacers

This compound can also be employed as a flexible spacer in multicomponent and cascade reactions to construct complex molecular architectures. A cascade reaction, also known as a tandem or domino reaction, is a process involving two or more consecutive reactions where the subsequent reaction occurs as a result of the functionality formed in the previous step, all within a single synthetic operation. numberanalytics.com20.210.105

In the context of this compound, it can act as a linker to bring together different reactive moieties, which then undergo a cascade of reactions. For example, a molecule could be synthesized with two different nucleophilic groups that are then linked by the this compound spacer. Subsequent reaction conditions could then trigger an intramolecular cascade to form a complex polycyclic system. The long alkyl chain provides the necessary flexibility for the reactive ends to come into proximity for the cascade to occur.

While specific examples detailing multicomponent or cascade reactions prominently featuring this compound are not extensively documented in the provided search results, the fundamental principles of these reaction types suggest its potential utility. The ability to act as a long, flexible linker is a key attribute for a component in such complex transformations.

Mechanistic Investigations of Carbon-Carbon Bond Formation with this compound Derivatives

The formation of carbon-carbon bonds is a cornerstone of organic synthesis, and when applied to difunctional substrates like this compound, it opens pathways to macrocyclic compounds. Mechanistic understanding of these cyclization reactions is crucial for optimizing reaction conditions and controlling product distribution. Several classical and modern methods can be employed for the intramolecular cyclization of derivatives of this compound.

One of the earliest methods for C-C bond formation is the Wurtz reaction , which involves the reductive coupling of two alkyl halides in the presence of sodium metal. For a derivative of this compound, this intramolecular reaction would proceed under high-dilution conditions to favor cyclization over polymerization. wikipedia.orgwikipedia.org The high-dilution principle is essential for bringing the two ends of the long chain together for ring closure, minimizing intermolecular reactions that lead to linear polymers. wikipedia.orgarxiv.orgnih.govresearchgate.net The mechanism is believed to involve a radical or organometallic intermediate. wikipedia.org The reaction begins with the transfer of an electron from the sodium metal to one of the carbon-bromine bonds, forming a radical anion which can then lose a bromide ion to give an alkyl radical. This radical can then be further reduced to an organosodium species. This nucleophilic carbon can then attack the second alkyl halide at the other end of the chain in an intramolecular SN2 reaction to form the cycloalkane. wikipedia.org

The Thorpe-Ziegler reaction offers a pathway to large-ring ketones from dinitriles. wikipedia.orgsynarchive.com A derivative of this compound can be converted to the corresponding dinitrile via nucleophilic substitution with cyanide. Treatment of the resulting dinitrile with a strong base, such as a sodium alkoxide, generates a carbanion at one of the α-carbons. This carbanion then attacks the other nitrile group in an intramolecular fashion. The resulting cyclic imine undergoes tautomerization to an enamine, which upon acidic hydrolysis, yields the desired cyclic ketone. wikipedia.org This method is conceptually related to the Dieckmann condensation. wikipedia.org

Another powerful method for the cyclization of derivatives of this compound is the Acyloin condensation . This reaction involves the reductive coupling of a diester in the presence of molten sodium. wikipedia.orgbspublications.netwiley.comyoutube.comscribd.com The diester can be prepared from this compound by first converting it to the diol, followed by oxidation to the dicarboxylic acid, and subsequent esterification. The mechanism of the acyloin condensation involves the transfer of electrons from sodium to the carbonyl groups of the ester, leading to a radical anion. Dimerization of two such radical anions (intramolecularly in this case) forms a diketone intermediate, which is further reduced to an enediolate. wikipedia.orgwiley.com Aqueous workup then furnishes the α-hydroxyketone, known as an acyloin. wikipedia.orgyoutube.com The Rühlmann modification, which involves trapping the enediolate intermediate with chlorotrimethylsilane, can significantly improve the yields of the acyloin condensation. wikipedia.orgyoutube.com

The Nozaki-Hiyama-Kishi (NHK) reaction is a chemoselective chromium- and nickel-catalyzed coupling of an aldehyde with a vinyl or allyl halide. wikipedia.orgu-tokyo.ac.jpillinois.eduscielo.brharvard.edu An appropriately functionalized derivative of this compound, for instance, containing an aldehyde at one end and a vinyl halide at the other, could undergo intramolecular cyclization via the NHK reaction. The mechanism involves the oxidative addition of the vinyl halide to a low-valent nickel catalyst, which then undergoes transmetalation with a chromium(II) salt to form an organochromium species. This organochromium reagent then adds to the aldehyde to form the macrocyclic alcohol. wikipedia.org The NHK reaction is known for its high functional group tolerance, making it suitable for complex substrates. wikipedia.orgillinois.edu

Finally, the Ramberg-Bäcklund reaction provides a method for the synthesis of alkenes from α-halo sulfones. wikipedia.orgorganic-chemistry.orgnih.govsioc-journal.cnnih.gov A derivative of this compound could be converted to a bis(α-halo sulfone). Treatment with a base would then induce a double Ramberg-Bäcklund reaction to form a cyclic diene. The mechanism involves the deprotonation of the α-halo sulfone to form a carbanion, which then undergoes an intramolecular displacement of the halide to form a transient three-membered episulfone. This episulfone is unstable and extrudes sulfur dioxide to form the alkene. wikipedia.orgorganic-chemistry.org

Table 1: Mechanistic Overview of Key C-C Bond Forming Cyclization Reactions

| Reaction Name | Key Reactants Derived from this compound | Key Reagents | Mechanistic Highlights |

|---|---|---|---|

| Wurtz Reaction | 1,15-dihaloalkane derivative | Sodium metal | Involves radical or organometallic intermediates; requires high dilution. wikipedia.org |

| Thorpe-Ziegler Reaction | Dinitrile derivative | Strong base (e.g., NaOR) | Intramolecular condensation of nitriles to form a cyclic enamine, followed by hydrolysis. wikipedia.orgsynarchive.com |

| Acyloin Condensation | Diester derivative | Sodium metal | Reductive coupling of esters to form an α-hydroxyketone (acyloin). wikipedia.orgbspublications.netwiley.com |

| Nozaki-Hiyama-Kishi Reaction | Aldehyde and vinyl/allyl halide derivative | CrCl2, NiCl2 (cat.) | Formation of an organochromium intermediate that adds to the aldehyde. wikipedia.orgu-tokyo.ac.jpillinois.edu |

| Ramberg-Bäcklund Reaction | Bis(α-halo sulfone) derivative | Base | Formation of an episulfone intermediate followed by extrusion of SO2. wikipedia.orgorganic-chemistry.org |

Stereochemical Control and Regioselectivity in Derivatives Synthesis

The synthesis of complex derivatives from a long, flexible chain like this compound presents significant challenges in controlling stereochemistry and regioselectivity. When introducing functional groups or forming macrocycles, the conformational freedom of the fifteen-carbon chain can lead to a mixture of products.

Stereochemical control in the synthesis of derivatives of this compound is particularly relevant when chiral centers are introduced into the carbon backbone or when the macrocyclic product can exist as different stereoisomers (e.g., cis/trans isomers of an alkene). The stereochemical outcome of macrocyclization reactions can be influenced by several factors, including the pre-existing stereochemistry in the acyclic precursor, the choice of catalyst, and the reaction conditions. For instance, in ring-closing metathesis (RCM), a powerful tool for macrocycle synthesis, the use of specific ruthenium or molybdenum catalysts can influence the E/Z selectivity of the resulting double bond.

The conformation of the linear precursor plays a crucial role in the stereochemical outcome of the cyclization. Pre-organizing the molecule into a conformation that favors the desired transition state can lead to higher stereoselectivity. This can be achieved through the introduction of rigid elements, such as double or triple bonds, or by using templates that hold the reactive ends of the molecule in proximity.

Regioselectivity becomes a key consideration when the two ends of the this compound derivative are chemically distinct. thieme-connect.debookey.appuantwerpen.bemdpi.comthieme-connect.de For example, if one bromine atom is replaced by a different functional group, subsequent reactions must be selective for the remaining bromine. This can often be achieved by exploiting the different reactivity of the functional groups. For instance, if one end is an alcohol and the other is a bromide, a wide range of selective transformations can be performed on either end.

In the context of functionalizing the long alkyl chain itself, regioselectivity is a significant challenge. Direct C-H functionalization of the methylene (B1212753) groups is generally difficult to control due to their similar reactivity. However, strategies involving directing groups can be employed to achieve site-selective functionalization.

The synthesis of unsymmetrical macrocycles from derivatives of this compound also demands high regioselectivity. For example, in an intramolecular Heck reaction to form a macrocycle, if there are multiple possible sites for the C-C bond formation, the regiochemical outcome will be determined by factors such as the stability of the transition states and the electronic and steric properties of the substrate.

Table 2: Factors Influencing Stereochemical and Regiochemical Control

| Control Type | Influencing Factors | Examples/Strategies |

|---|---|---|

| Stereocontrol | Pre-existing stereocenters in the precursor | Diastereoselective cyclization |

| Chiral catalysts or reagents | Enantioselective synthesis | |

| Reaction conditions (temperature, solvent) | Affecting transition state energies | |

| Conformation of the acyclic precursor | Use of templates or rigid linkers | |

| Regiocontrol | Differentiating functional groups | Orthogonal protection/deprotection strategies |

| Directing groups for C-H functionalization | Achieving site-selectivity along the chain | |

| Choice of reaction and catalyst | Exploiting inherent selectivities of reactions (e.g., Markovnikov vs. anti-Markovnikov) |

Applications in Polymer Chemistry

Synthesis and Architecture of Liquid Crystalline Polyethers

Liquid crystalline polymers (LCPs) are a class of materials that combine the properties of polymers with the anisotropic nature of liquid crystals. ekb.egacs.org The incorporation of flexible spacers, such as the pentadecamethylene chain from 1,15-dibromopentadecane, into the polymer architecture is a key strategy for controlling their thermal behavior and liquid crystalline phases (mesophases). nitrkl.ac.in

Integration of this compound into Main-chain and Side-chain Liquid Crystalline Polymers

This compound is readily integrated into both main-chain and side-chain LCPs, where its long alkyl chain performs distinct but crucial functions.

In side-chain liquid crystalline polymers (SCLCPs) , mesogenic units are attached to the polymer backbone via flexible spacers. google.comrsc.orgnih.gov This architecture decouples the motion of the mesogens from the main chain, allowing them to self-organize into mesophases. nih.gov While direct examples using this compound are specific, its role as a long spacer is well-established in principle. nih.govmdpi.com A synthetic route could involve monofunctionalizing the dibromoalkane, attaching one end to a polymerizable group (e.g., methacrylate) and the other to a mesogen, thereby creating a monomer suitable for polymerization into an SCLCP. The length of this spacer is critical for determining the thermal stability of the mesophases. nih.gov

Influence of Alkyl Spacer Length on Mesophase Behavior and Polymer Conformation

The length and parity (odd or even number of carbons) of the alkyl spacer are paramount in dictating the mesophase behavior of LCPs. mdpi.comresearcher.lifenih.gov The 15-carbon spacer of this compound, being both long and of odd parity, imparts specific characteristics to the resulting polymers.

The "odd-even effect" is a well-documented phenomenon where the properties of LCPs alternate as the number of atoms in the flexible spacer changes from odd to even. nih.gov Spacers with an odd number of methylene (B1212753) units, like the C15 chain, can disrupt the linear arrangement of the mesogens compared to even-numbered spacers, often resulting in lower clearing temperatures and different mesophase stabilities. nih.gov The table below summarizes the thermal properties of a polyether and copolyether synthesized using this compound, illustrating the impact of its incorporation.

| Polymer | Description | Glass Transition (Tg) | Isotropic-Nematic Transition (Ti) | Reference |

|---|---|---|---|---|

| MBPE-15 | Polyether from 1-(4-hydroxyphenyl)-2-(2-methyl-4-hydroxyphenyl) ethane (B1197151) (MBPE) and this compound. | Not specified | 62°C (virtual) | frontiersin.org |

| TPP(n=15) | Polyether from 1-(4-hydroxy-4'-biphenylyl)-2-(4-hydroxyphenyl)propane (TPP) and this compound. | Not specified | Characterized by highly ordered mesophases. | rsc.org |

Copolymerization Strategies and Resulting Polymer Properties

Copolymerization is a powerful strategy to fine-tune the properties of LCPs by incorporating two or more different monomers into the polymer chain. wikipedia.orgarxiv.org Using a mixture of dibromoalkanes with different lengths, such as this compound and a shorter dihaloalkane like 1,8-dibromooctane (B1199895), allows for the synthesis of random copolyethers. researchgate.netfrontiersin.org

For example, a series of copolyethers based on the MBPE mesogen were created with mixtures of 1,8-dibromooctane and this compound, resulting in copolymers denoted as MBPE-8/15. researchgate.netfrontiersin.org This approach enables the systematic manipulation of polymer properties. The thermal transitions of the resulting copolymers are typically intermediate between those of the respective homopolymers. By analyzing the properties of a series of such copolymers, it is possible to extrapolate the "virtual" transition temperatures of a homopolymer that may not exhibit a stable mesophase on its own. frontiersin.org This strategy was used to determine the virtual isotropic-nematic transition temperature of the MBPE-15 homopolymer to be 62°C. frontiersin.org This highlights how this compound can be used in copolymerization to design materials with precisely tailored liquid crystalline properties.

Role in Polymer Electrolyte Development

Polymer electrolytes are emerging as a critical component for safer, next-generation energy storage devices like lithium-ion batteries and fuel cells. rsc.org The architecture of the polymer matrix is key to achieving high ionic conductivity. mdpi.com this compound serves as a valuable synthon for creating specific polymer architectures with long alkyl side chains, which can modulate ion transport pathways and produce functional materials for energy applications. ipfdd.denih.gov

Modulation of Ion Transport Pathways in Polymer Electrolyte Matrices

The introduction of long, flexible alkyl chains into a polymer electrolyte matrix can profoundly influence its ion transport mechanism. researchgate.netfrontiersin.orgnih.gov While not ion-conducting themselves, these aliphatic chains, when attached as side chains to a polymer backbone, act as "internal plasticizers," increasing the segmental motion of the polymer. frontiersin.orgnih.gov This enhanced mobility is crucial for ion transport in many solid polymer electrolytes.

Furthermore, long hydrophobic side chains, such as a 15-carbon chain derived from this compound, can lead to nanophase separation within the polymer matrix. mdpi.com This phenomenon creates distinct hydrophobic domains and more polar, ion-conducting domains or pathways. Studies on polyethers with long alkyl side chains (up to 12 carbons) have shown that aggregation of these chains can create rapid lithium-ion transport pathways. researchgate.netnih.gov This segregation can enhance the movement of charge carriers.

In the context of anion exchange membranes (AEMs) for fuel cells, long alkyl spacers have been shown to be particularly beneficial. rsc.orgmdpi.com A long spacer arm between the polymer backbone and the cationic functional group (e.g., quaternary ammonium) can sterically shield the cation from nucleophilic attack by hydroxide (B78521) ions, significantly improving the membrane's alkaline stability. rsc.org It is also proposed that these "side-chain-type" architectures facilitate ion transport, leading to high hydroxide conductivity even at low water uptake levels. rsc.org The non-polar nature of the long chain can also sterically hinder the transport of bulky counter-ions, thereby increasing the transference number of the desired ion (e.g., Li+). frontiersin.orgnih.gov

Fabrication of Functional Polymer Architectures for Energy Applications

The principles of ion transport modulation are directly applied to the fabrication of functional polymer architectures for energy devices. This compound is an ideal building block for synthesizing these advanced structures, such as "comb-shaped" polymers for use in AEMs and solid polymer electrolytes. ipfdd.demdpi.com

A common synthetic strategy involves grafting these long chains onto a robust polymer backbone like polypropylene (B1209903) (PP) or styrene-ethylene/butylene-styrene (SEBS). google.comrsc.org For example, a bromoalkyl-functionalized polymer can be synthesized and subsequently quaternized by reacting the terminal bromine of the side chain with a tertiary amine. This creates pendant side chains with cationic head groups responsible for anion conduction. This architecture has been used to create highly stable AEMs with excellent hydroxide conductivity for fuel cell applications. rsc.org

The table below presents findings on how long alkyl chains, analogous to what could be formed using this compound, affect the properties of polymer electrolytes.

| Polymer System | Alkyl Chain Function | Key Finding | Application | Reference |

|---|---|---|---|---|

| Polyether with alkyl side chains | Internal plasticizer, formation of transport pathways | Long chains (≥ C8) aggregate, creating rapid Li+ transport pathways and increasing the Li+ transference number. | Lithium-ion batteries | researchgate.netnih.gov |

| Quaternized Polypropylene | Spacer between backbone and cation | A long alkyl spacer (C9) enhances alkaline stability and facilitates hydroxide transport. | Anion Exchange Membrane Fuel Cells | rsc.org |

| Comb-shaped Copolymers | Pendant side chain | Pendant alkyl chains with cationic groups can create phase-separated morphologies that enhance hydroxide conductivity. | Anion Exchange Membranes | mdpi.com |

| Polymethacrylates with diester sidechains | Alkyl spacer in sidechain | Achieved excellent capacity retention and high cycling stability in solvent-free lithium metal batteries. | Lithium metal batteries | rsc.org |

These examples demonstrate that by using this compound to introduce long alkyl chains, chemists can design and fabricate sophisticated polymer architectures with tailored properties for high-performance energy applications.

Applications in Supramolecular Chemistry and Macrocycle Synthesis

Construction of Macrocyclic Structures

Macrocycles, large ring-like molecules, are of significant interest due to their wide-ranging applications in areas such as drug delivery and sensor technology. nih.gov The synthesis of these structures often involves the use of bifunctional linear molecules that can be induced to form a ring. 1,15-dibromopentadecane serves as an ideal precursor for such reactions.

The successful synthesis of macrocycles using this compound hinges on several key principles aimed at maximizing the yield of the desired cyclic product over competing linear polymerization. High-dilution conditions are a cornerstone of this strategy, favoring intramolecular reactions (ring formation) over intermolecular reactions (polymer formation). mdpi.com

Ring-closing metathesis (RCM) has become a powerful and widely used technique for forming unsaturated rings. wikipedia.org This method, often catalyzed by ruthenium-based catalysts like Grubbs and Hoveyda-Grubbs catalysts, is effective for creating a variety of ring sizes, including large macrocycles. wikipedia.orgrsc.org The efficiency of RCM can be significantly improved by using more active catalysts, which allows for lower catalyst loading and can lead to better stereoselectivity of the newly formed double bond. caltech.edu The choice of solvent and reaction temperature can also influence the reaction's efficiency, though in some cases, the solvent effect is minimal. nih.gov The driving force behind these cyclization reactions is often entropic, as the formation of a volatile byproduct like ethylene (B1197577) shifts the equilibrium towards the cyclic product. wikipedia.org

| Factor | Principle | Desired Outcome |

| Concentration | High dilution | Favors intramolecular ring closure over intermolecular polymerization |

| Catalyst | Use of active catalysts (e.g., Grubbs, Hoveyda-Grubbs) | Enables lower catalyst loading and improved reaction efficiency |

| Reaction Type | Ring-closing metathesis (RCM) | Efficient formation of unsaturated macrocycles |

| Thermodynamics | Removal of volatile byproducts (e.g., ethylene) | Drives the reaction equilibrium towards the macrocyclic product |

Template synthesis offers a sophisticated method for controlling the outcome of macrocyclization reactions. nih.gov In this approach, a "template" molecule or ion directs the assembly of precursor molecules, like this compound, into a specific macrocyclic structure. nih.gov This can be particularly useful for creating macrocycles with specific sizes and shapes that might be difficult to obtain through other methods. nih.gov

The template can function in a positive or negative manner. A positive template brings the reactive ends of the precursor molecules together, facilitating the ring-closing reaction. nih.gov Conversely, a negative template holds the reactive groups apart, suppressing intramolecular cyclization and favoring intermolecular reactions. nih.gov The interactions between the template and the reacting molecules, which can include metal-ligand bonds, hydrogen bonding, and π-π stacking, are crucial for orienting the precursors for the desired reaction. nih.gov In some cases, the alkyl chains of the precursors themselves can act as an intramolecular template, guiding the cyclization process. units.itrsc.org

The fifteen-carbon spacer of this compound plays a crucial role in determining the conformation and flexibility of the resulting macrocycle. The length of this spacer directly influences the ring's ability to adopt various three-dimensional shapes. The inherent flexibility of the long alkyl chain allows the macrocycle to exist in multiple conformations, which can be a key factor in its function, for instance, in its ability to bind to other molecules. rsc.org

Studies have shown that even subtle changes to the macrocyclic backbone, such as the introduction of fluorine atoms, can significantly alter its conformational preferences. rsc.org For example, a fluorinated macrocycle was found to exist as an equilibrium of two different conformations (a major trans amide and a minor cis amide), whereas the non-fluorinated version existed predominantly in a single conformation. rsc.org This highlights how the interplay between the spacer length and other structural modifications can be used to fine-tune the conformational landscape of a macrocycle. The conformation of a macrocycle is a critical determinant of its physical and biological properties. beilstein-journals.org

Self-Assembly Phenomena of this compound-Derived Supramolecular Systems

Self-assembly is the spontaneous organization of molecules into ordered structures, driven by non-covalent interactions. rug.nl Derivatives of this compound are excellent candidates for studying and utilizing self-assembly due to the interplay between the flexible hydrocarbon chain and the potential for introducing functional groups at either end.

Directed self-assembly (DSA) is a powerful technique that combines the spontaneous ordering of self-assembly with external guidance to create highly ordered nanostructures. google.com This "bottom-up" approach is of great interest for applications in nanotechnology and materials science. nih.gov By modifying this compound with specific functional groups, it can be used to create molecules that will self-assemble in a predictable manner. For example, a derivative of this compound, pentadecane-1,15-bis(trimethylammonium bromide), has been used in the self-assembly of coacervates. utupub.fi

In DSA, external fields (such as electric or magnetic fields) or pre-patterned surfaces can be used to guide the assembly of nanoparticles or molecules into desired arrangements. nih.govwikipedia.org This allows for the creation of long-range ordered structures that would be difficult to achieve through spontaneous self-assembly alone. nih.gov The goal is to produce new materials with unique and exceptional properties. researchgate.net The process often involves a balance of attractive and repulsive forces between the assembling components. wikipedia.org

The self-assembly of supramolecular systems is governed by a variety of weak, non-covalent interactions. rug.nl These interactions, though individually weak, collectively determine the structure and stability of the final assembled entity. Key non-covalent interactions include:

Van der Waals forces: Weak, short-range electrostatic attractions between uncharged molecules.

Hydrogen bonds: An electrostatic attraction between a hydrogen atom covalently bonded to a highly electronegative atom and another nearby electronegative atom. vu.nl

Electrostatic interactions: Attractions or repulsions between charged or polar molecules.

Hydrophobic interactions: The tendency of nonpolar molecules to aggregate in aqueous solution and exclude water molecules.

The study of these interactions is crucial for understanding and controlling self-assembly processes. vu.nl In systems derived from this compound, the hydrophobic interactions of the long alkyl chain are often a significant driving force for assembly in polar solvents. By strategically incorporating other functional groups capable of hydrogen bonding or electrostatic interactions, chemists can design complex self-assembling systems with precise control over the final structure. nih.gov For instance, the self-assembly of certain dihydropyridone supramolecules is driven by a combination of N-H···O, C-H···N, C-H···O, and C-H···π interactions. nih.gov The interplay of multiple non-covalent forces is a common feature in the formation of complex biological and synthetic self-assembled structures. vu.nl

Formation of Functional Supramolecular Architectures

The bifunctional nature of this compound makes it an ideal candidate for constructing large, well-defined supramolecular structures. The two terminal bromine atoms provide reactive sites for forming macrocycles, polymers, and other complex assemblies through covalent bond formation, which then engage in supramolecular interactions.

A key application is in the synthesis of macrocycles with large cavities. For instance, this compound has been reacted with bisphenols, such as 1-(4-hydroxyphenyl)-2-(2-methyl-4-hydroxyphenyl)ethane, to form large macrocyclic ethers. wpmucdn.com The long C15 chain imparts significant flexibility and defines the size and shape of the resulting molecular cavity, which is crucial for its function in molecular recognition.

Furthermore, this compound can be converted into other bifunctional precursors, such as bolaamphiphiles. A notable example is the synthesis of pentadecane-1,15-bis(trimethylammonium bromide) (A15), created by reacting this compound with trimethylamine. utupub.fi Bolaamphiphiles, which possess hydrophilic head groups at both ends of a hydrophobic chain, are known to self-assemble in solution to form various supramolecular structures like micelles, vesicles, and nanotubes. These assemblies are considered functional architectures, with applications in areas like drug delivery and materials science.

The flexibility of the pentadecane (B166386) chain is a critical factor, allowing for the formation of complex topologies that might be inaccessible to more rigid linkers. Research has shown that even flexible, long-chain alkanes can be used to build intricate structures like catenanes, challenging the notion that only rigid, pre-organized units are effective. researchgate.net This principle allows this compound to be a component in dynamic combinatorial libraries (DCLs), where reversible reactions are used to generate a variety of structures, from which specific functional architectures can be amplified and isolated. nih.govfigshare.comresearchgate.net

Table 1: Examples of Supramolecular Architectures Derived from this compound

| Architecture Type | Precursor(s) from this compound | Key Structural Feature | Potential Function |

|---|---|---|---|

| Macrocycle | This compound, Bisphenols | Large, flexible cavity defined by C15 chain | Host for guest molecules, Precursor for rotaxanes/catenanes |

| Bolaamphiphile Assembly | Pentadecane-1,15-bis(trimethylammonium bromide) | Hydrophobic C15 chain with hydrophilic ends | Self-assembly into vesicles or micelles |

| Catenane | Derivative in a Dynamic Combinatorial Library | Mechanically interlocked rings with flexible linkers | Molecular switching, Templating complex reactions |

Host-Guest Chemistry in Macrocyclic Systems Derived from this compound

Host-guest chemistry is a central theme of supramolecular chemistry, focusing on the formation of unique complexes between a larger host molecule and a smaller guest molecule. frontiersin.orgnorthwestern.edu Macrocycles synthesized using this compound are excellent hosts due to the specific properties endowed by the long aliphatic chain.

The C15 linker creates a large, hydrophobic cavity within the macrocycle. wpmucdn.com This environment is particularly suited for binding neutral, nonpolar guest molecules that are sterically compatible with the cavity size. The binding is primarily driven by non-covalent interactions such as van der Waals forces and the hydrophobic effect. The flexibility of the pentadecane chain allows the macrocyclic host to conformationally adapt to the guest, optimizing the binding interactions for enhanced stability and selectivity. researchgate.net

While the carbon chain provides a nonpolar binding site, the atoms incorporated during the cyclization reaction (e.g., oxygen atoms from phenols or nitrogen atoms from amines) can act as hydrogen bond acceptors or metal coordination sites. nih.gov This introduces the possibility of binding a wider range of guests, including polar molecules or cations, through a combination of hydrophobic and electrostatic interactions. For example, macrocycles containing ether linkages can complex metal cations, a foundational concept in the chemistry of crown ethers. The stability and selectivity of such complexes depend on the match between the cation's size and the macrocycle's cavity dimensions.

The study of these host-guest systems often involves techniques like NMR titration and fluorescence spectroscopy to determine the binding strength (association constant) and stoichiometry of the complex formed.

Table 2: Host-Guest Systems Based on Macrocycles from this compound

| Host Macrocycle Type | Potential Guest Molecules | Primary Driving Forces for Binding | Key Host Feature |

|---|---|---|---|

| Large crown-ether type | Neutral organic molecules, Aromatic compounds | Hydrophobic effect, Van der Waals forces | Large, flexible hydrophobic C15 cavity |

| Aza-crown type | Transition metal ions, Ammonium salts | Metal coordination, Hydrogen bonding, Ion-dipole | Nitrogen donor atoms within the ring |

| Cryptand-like structures | Alkali or alkaline earth metal cations | Encapsulation within a 3D cavity, Ion-dipole | Three-dimensional cavity with multiple donor atoms |

Synthesis of Rotaxanes and Catenanes Utilizing Macrocyclic Precursors

Mechanically interlocked molecules (MIMs), such as rotaxanes and catenanes, represent some of the most sophisticated targets in chemical synthesis. nih.gov Rotaxanes consist of a macrocycle threaded onto a linear "axle" molecule capped with bulky stoppers, while catenanes are composed of two or more interlocked macrocycles. The use of macrocyclic precursors derived from this compound is instrumental in building these complex architectures.

The synthesis of these molecules often relies on template-directed strategies, where non-covalent interactions are used to pre-organize the components before the final covalent bond formation that traps the interlocked structure. nih.gov A macrocycle formed from this compound can act as a key component in several synthetic approaches:

Clipping for Rotaxane Synthesis: A pre-formed axle molecule can be templated within a linear precursor that is destined to become the macrocycle. The long, flexible chain of this precursor, derived from this compound, can wrap around the axle. A final ring-closing reaction "clips" the macrocycle around the axle, forming the rotaxane. uva.nl

Catenane Synthesis in Dynamic Systems: Research has demonstrated that catenanes can be formed spontaneously in dynamic combinatorial libraries (DCLs). nih.govnih.gov In these systems, building blocks, including derivatives of long-chain dihaloalkanes like this compound, react reversibly. The presence of template molecules or favorable intermolecular interactions can shift the equilibrium towards the formation of a thermodynamically stable, interlocked catenane structure, which can then be isolated. figshare.comresearchgate.net The formation of donor-acceptor nih.govcatenanes in aqueous DCLs highlights the crucial role of the hydrophobic effect, to which the long C15 chain would be a major contributor. researchgate.net

Active Template Synthesis: In this advanced method, a metal ion can act as a template to gather the reactive ends of the precursors while also catalyzing the final ring-closing reaction. acs.org Macrocycles derived from this compound, functionalized with appropriate ligands, can participate in such reactions to yield catenanes with high efficiency.

The long, flexible C15 chain is not a hindrance but an enabler in these syntheses, allowing the components to adopt the necessary threaded conformations required for the successful formation of the mechanical bond. researchgate.netresearchgate.net

Table 3: Mechanically Interlocked Molecules from this compound Precursors

| Interlocked Molecule | Synthetic Strategy | Role of this compound Derivative | Key Concept |

|---|---|---|---|

| nih.govRotaxane | Clipping | Forms the macrocycle component that encircles the axle. | A linear precursor is cyclized around a template axle. |

| nih.govCatenane | Dynamic Combinatorial Chemistry (DCC) | Acts as a flexible linker in one of the macrocycles. | Reversible reactions allow for thermodynamic selection of the stable interlocked product. nih.gov |

| [n]Catenane | Active Metal Template | Forms a ligand-bearing macrocycle precursor. | A metal ion both templates the assembly and catalyzes the interlocking reaction. acs.org |

Applications in Dendrimer Chemistry

Synthesis of Dendrimers and Hyperbranched Polymers

Dendrimers are perfectly branched, monodisperse macromolecules with a central core, branching units, and terminal functional groups. researchgate.netnih.govwikipedia.orgresearchgate.net Hyperbranched polymers, while also highly branched, are typically less uniform in their structure. nih.govpcz.plpolymerfactory.com The synthesis of these complex structures often involves iterative reaction sequences to build up successive "generations" of branches. japsonline.commdpi.com

Dendrimer synthesis can proceed through two main strategies: the divergent method and the convergent method. nih.govjapsonline.comasianjpr.com

Divergent Synthesis: This approach begins from a multifunctional core molecule and builds the dendrimer outwards, generation by generation. mdpi.comasianjpr.comwjarr.com In this context, a molecule like 1,15-dibromopentadecane could be reacted with a multifunctional core to initiate the first layer of branching. Subsequent reactions would then build upon the terminal groups introduced by the dibromoalkane.

Convergent Synthesis: This method involves constructing the dendritic branches (dendrons) first, from the periphery inwards, and then attaching them to a central core in the final step. japsonline.comasianjpr.comkiku.dkresearchgate.net Here, this compound could be used to link pre-synthesized dendrons together or to a core molecule. This approach offers greater control over the final structure and purity of the dendrimer. japsonline.comresearchgate.net

The choice between these methods depends on the desired final structure and the need for purity versus yield. japsonline.com

The generation of dendrimers involves a series of repetitive chemical reactions. humanjournals.comarchivepp.com For instance, in the synthesis of poly(amidoamine) (PAMAM) dendrimers, a common type of dendrimer, the process involves a sequence of Michael additions and amidation reactions. mdpi.comnih.gov While specific protocols using this compound are not extensively detailed in the provided results, its bifunctional nature would allow it to participate in similar step-wise addition reactions.

Purification is a critical and often challenging step in dendrimer synthesis, especially in the divergent approach where structural defects can accumulate with each generation. mdpi.comscispace.com Common purification techniques include:

Dialysis: This method uses semi-permeable membranes to separate the desired dendrimer from smaller impurities and unreacted monomers. mdpi.comnih.gov

Size Exclusion Chromatography (SEC): This technique separates molecules based on their size, and is effective for isolating the target dendrimer from lower-generation or imperfectly formed structures. nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC can be used for both analytical characterization and preparative purification of dendrimers. nih.gov

Precipitation: In some cases, the dendrimer can be purified by precipitation from a suitable solvent. mdpi.com

The selection of the purification method depends on the properties of the dendrimer and the nature of the impurities.

Functionalization of Dendrimeric Structures via this compound Linkages

Functionalization refers to the process of modifying the terminal groups of a dendrimer to impart specific properties or to attach other molecules, such as drugs or imaging agents. sapub.orgnih.gov The long, flexible chain of this compound can be used as a linker to connect functional moieties to the dendrimer core or periphery. nih.gov This is particularly useful when a certain distance is required between the functional group and the dendrimer surface to avoid steric hindrance and to ensure the attached molecule can interact effectively with its target. mdpi.com

The process of functionalization can involve various chemical reactions to attach the desired molecules to the bromine-terminated ends of the this compound linkers. This allows for the creation of multifunctional dendrimers with tailored properties for specific applications. sapub.orgnih.gov

Influence of Dendrimer Generation and Architecture on Material Properties

The inclusion of a long, flexible linker like this compound within the dendrimer structure can have several effects:

Increased Flexibility: The aliphatic chain introduces flexibility into the dendrimer structure, which can affect its rheological properties and its ability to encapsulate guest molecules. mdpi.com

Creation of Internal Cavities: The long spacers can help to create larger internal voids within the dendrimer, which is advantageous for applications such as drug delivery, where the dendrimer acts as a container for therapeutic agents. scispace.comnih.gov

Controlled Surface Functionality: By using this compound as a linker, the density and accessibility of surface functional groups can be controlled, which is important for applications where specific interactions with the environment are desired. mdpi.com

The ability to tailor these properties by incorporating specific building blocks like this compound is a key advantage of dendrimer chemistry.

Advanced Spectroscopic Characterization and Conformational Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

NMR spectroscopy is a powerful, non-destructive technique that probes the magnetic properties of atomic nuclei to reveal detailed information about the structure, dynamics, and chemical environment of molecules. For long-chain molecules like 1,15-dibromopentadecane and its derivatives, NMR is particularly crucial for understanding their conformational behavior in both solid and solution states.

Solid-State ¹³C NMR for Methylene (B1212753) Conformations and Dynamics

Solid-state ¹³C NMR spectroscopy is an indispensable tool for investigating the conformations and dynamics of the methylene (CH₂) units within the long alkyl chain of this compound, especially in polymeric systems. acs.orgacs.orgresearchgate.net The chemical shift of a particular carbon atom in the ¹³C NMR spectrum is highly sensitive to its local electronic environment, which is directly influenced by the molecule's conformation.

A key phenomenon utilized in these studies is the γ-gauche effect . This effect describes the shielding (upfield shift) of a carbon nucleus when a substituent at the γ-position (three bonds away) is in a gauche conformation relative to it, compared to an anti (trans) conformation. By analyzing the ¹³C chemical shifts of the methylene carbons in the pentadecane (B166386) chain, researchers can deduce the relative populations of gauche and trans conformers.

In studies of liquid crystalline polyethers synthesized from this compound, solid-state ¹³C NMR has been used to monitor the conformations of the methylene units as a function of temperature. acs.orgacs.org The analysis, conducted under magic angle spinning (MAS) conditions to average out anisotropic interactions and obtain high-resolution spectra, reveals that the degree of conformational order within the methylene spacers is crucial for the stability of the resulting liquid crystalline phases. acs.orgacs.orgresearchgate.net

| Carbon Position | Typical ¹³C Chemical Shift Range (ppm) in Alkanes | Factors Influencing Shift |

| α-CH₂ (next to Br) | 33-34 | Direct deshielding effect of the bromine atom. |

| β-CH₂ | 28-29 | Less influenced by the bromine atom. |

| Internal CH₂ | ~29.5 | Represents the bulk of the methylene chain, often appearing as a single, intense peak. |

| γ-CH₂ | ~27 | Can be influenced by the γ-gauche effect. |

This table provides typical chemical shift ranges for long-chain bromoalkanes. Specific values for this compound can vary based on solvent, temperature, and physical state.

Variable-Temperature NMR for Phase Transition Analysis and Molecular Motion

Variable-temperature (VT) NMR studies are critical for understanding the dynamic processes and phase transitions in materials derived from this compound. acs.orgacs.org By acquiring NMR spectra at different temperatures, it is possible to observe changes in molecular motion, conformational equilibria, and the transitions between different physical states (e.g., crystalline, liquid crystalline, isotropic liquid). acs.orgacs.orgrsc.org

For liquid crystalline polyethers incorporating the this compound spacer, VT-¹³C NMR experiments have demonstrated a direct correlation between the conformational order of the methylene units and the thermodynamic properties of the phase transitions. acs.orgacs.orgresearchgate.net As the temperature changes, the NMR spectra reveal shifts in the carbon resonances that correspond to an increase or decrease in molecular motion and conformational disorder (i.e., a higher population of gauche conformers at elevated temperatures). nih.govnih.gov These NMR-derived insights into the entropy changes within the methylene units align with data obtained from techniques like differential scanning calorimetry (DSC). acs.orgacs.org This combined approach confirms the significant role of the flexible methylene spacers in the formation and stability of highly ordered liquid crystalline phases. acs.orgresearchgate.net

Elucidation of Mesogenic Group Conformations in Liquid Crystalline Systems

In liquid crystalline polymers (LCPs) synthesized using this compound as a flexible spacer, the 15-carbon chain connects rigid, order-promoting units known as mesogens. wikipedia.orgmedcraveonline.com Solid-state NMR is employed not only to study the spacer but also to elucidate the conformation and dynamics of these mesogenic groups. acs.orgacs.org

A mesogen is a part of a molecule that induces liquid crystal properties. wikipedia.org These are typically rigid, anisotropic structures, such as biphenyl (B1667301) or triphenylene (B110318) systems. wikipedia.org The flexible alkyl spacer provided by the this compound unit allows these rigid mesogens the mobility to self-assemble into the ordered structures characteristic of liquid crystal phases (e.g., nematic, smectic). wikipedia.orgmedcraveonline.com

Structural and Stereochemical Elucidation of this compound Derivatives

While this compound itself has a relatively simple structure, its derivatives can be complex. NMR spectroscopy, including both 1D (¹H, ¹³C) and 2D techniques (like COSY, HSQC, HMBC), is fundamental for confirming the structure of these new compounds. scielo.org.zanih.gov

For instance, when this compound is used as a linker to connect two heterocyclic moieties, NMR is used to:

Confirm Covalent Attachment: The appearance of new correlations in 2D NMR spectra (e.g., an HMBC correlation between the α-methylene protons of the pentadecane chain and a carbon atom on the heterocyclic ring) provides definitive proof of the new C-N or C-O bond.

Verify Stoichiometry: Integration of the ¹H NMR signals corresponding to the methylene protons of the pentadecane chain versus the protons on the attached groups confirms the correct ratio of the components.

Determine Stereochemistry: In cases where chiral centers are formed during the reaction, nuclear Overhauser effect (NOE) experiments can be used to determine the relative stereochemistry of the product by identifying protons that are close in space.

Infrared (IR) Spectroscopy for Functional Group Analysis and Vibrational Modes

Infrared (IR) spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. savemyexams.com It works by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. vscht.cz

For this compound, the IR spectrum is characterized by vibrations of the alkane backbone and the carbon-bromine bonds.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity | Notes |

| C-H Stretch (alkane) | 2850–2960 | Strong | Characteristic of the methylene and methyl (end-group) C-H bonds. libretexts.org |

| CH₂ Bend (Scissoring) | ~1465 | Medium | A common feature in compounds with long alkyl chains. libretexts.org |

| C-Br Stretch | 560-690 | Medium-Strong | The position within this range depends on the local molecular environment. This is a key indicator of the bromoalkane functionality. |

When this compound is used in a synthesis, IR spectroscopy provides a straightforward way to monitor the reaction. For example, if it reacts to form a diamine, the disappearance of the C-Br stretch and the appearance of N-H stretching bands (typically broad, in the 3300-3500 cm⁻¹ region) would indicate a successful transformation. The region below 1500 cm⁻¹, known as the fingerprint region, provides a unique pattern of peaks that can be used to confirm the identity of a specific compound by matching it to a known spectrum. savemyexams.com

Mass Spectrometry (MS) for Molecular Weight and Structural Confirmation

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. nih.gov It is an essential tool for confirming the molecular weight of a compound and can also provide structural information through analysis of fragmentation patterns. uni-saarland.de

For this compound, the analysis would typically proceed as follows:

Ionization: The molecule is ionized, often using a "soft" ionization technique like Chemical Ionization (CI) or Electrospray Ionization (ESI) to minimize fragmentation and ensure the molecular ion is observed. uni-saarland.de

Detection of the Molecular Ion Peak: The mass spectrometer detects the ions. A key feature in the spectrum of this compound is the isotopic pattern of the molecular ion peak. Bromine has two abundant isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, a molecule containing two bromine atoms will exhibit a characteristic triplet of peaks for the molecular ion cluster:

[M]⁺: Contains two ⁷⁹Br atoms.

[M+2]⁺: Contains one ⁷⁹Br and one ⁸¹Br atom (most intense peak of the triplet).

[M+4]⁺: Contains two ⁸¹Br atoms. The relative intensities of these peaks will be approximately 1:2:1. This pattern is a definitive signature for a dibrominated compound.

High-Resolution Mass Spectrometry (HRMS): This technique measures the m/z value to several decimal places, allowing for the determination of the exact elemental formula. msu.edu This provides unambiguous confirmation of the compound's identity, distinguishing it from other molecules with the same nominal mass. lcms.cz

Fragmentation Analysis: Even with soft ionization, some fragmentation may occur. Common fragmentation pathways for long-chain bromoalkanes include the loss of a bromine atom (M-Br)⁺ or cleavage of the carbon-carbon bonds within the alkyl chain, leading to a series of alkyl cation fragments separated by 14 mass units (corresponding to a CH₂ group). msu.edu

| Ion | Description | Expected m/z (Nominal) |

| [M]⁺, [M+2]⁺, [M+4]⁺ | Molecular ion cluster | 382, 384, 386 |

| [M-Br]⁺ | Loss of one bromine atom | 303/305 |

| [M-2Br]⁺ | Loss of both bromine atoms | 210 |

This table shows nominal masses for the most abundant isotopes.

By using these advanced spectroscopic methods in concert, scientists can build a comprehensive picture of the structure, conformation, and dynamic behavior of this compound and the more complex materials derived from it.

X-ray Diffraction (XRD) and Crystallography

X-ray diffraction is a cornerstone analytical technique for investigating the atomic and molecular structure of crystalline materials. anton-paar.com By analyzing the angles and intensities of X-ray beams diffracted by the electron clouds of atoms within a crystal lattice, it is possible to determine the precise three-dimensional arrangement of atoms, described by the unit cell parameters and space group symmetry. ksu.edu.salibretexts.org

Specific single-crystal X-ray diffraction data for this compound is not extensively detailed in the reviewed literature. However, significant insights into its likely solid-state structure can be gleaned from studies on its close homologs and analogs. Long-chain α,ω-disubstituted alkanes, such as this compound, typically adopt a highly ordered, all-trans zigzag conformation of the central polymethylene chain to maximize van der Waals forces. These linear molecules then pack into layered structures.

Analysis of the slightly longer homolog, 1,16-dibromohexadecane, reveals a monoclinic crystal system with the space group P2₁/a. researchgate.net In this structure, the hydrocarbon chain is in an all-trans conformation, and the molecules form a layered packing arrangement where the orientation of molecular axes alternates in adjacent layers. researchgate.net Similarly, the diol analog, 1,15-pentadecanediol (B13463), crystallizes in a layered structure where the molecules are aligned parallel to the longest axis, a packing that resembles the smectic A phase found in liquid crystals. researchgate.net Based on this data, it is highly probable that this compound also crystallizes in a layered, monoclinic structure with its C₁₅ chain in an all-trans conformation.

Table 1: Crystallographic Data for the Homolog 1,16-Dibromohexadecane researchgate.net

| Parameter | Value |

|---|---|

| Empirical Formula | C₁₆H₃₂Br₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/a |

| a (Å) | 31.00(2) |

| b (Å) | 5.38(1) |

| c (Å) | 5.48(1) |

| β (°) | 90.8(2) |

| Volume (ų) | 914(3) |

| Z (molecules/unit cell) | 2 |

This compound itself is not a liquid crystalline compound. Its significance lies in its use as a flexible spacer to link rigid mesogenic (liquid crystal-forming) units to create main-chain liquid crystalline polymers. acs.orgresearchgate.net X-ray diffraction is a crucial tool for identifying the type of mesophase present in these materials. medcraveonline.com Unlike the sharp diffraction spots of a single crystal, liquid crystal mesophases yield more diffuse patterns that still contain vital structural information. Broad peaks indicate short-range positional order (liquid-like), while one or more sharp reflections at small angles can indicate long-range layered ordering, characteristic of smectic phases. medcraveonline.com

In studies of liquid crystalline polyethers synthesized from bisphenols and α,ω-dibromoalkanes including this compound, XRD has been used to identify highly ordered mesophases. acs.orgresearchgate.net For example, depending on the specific mesogen used, polymers incorporating the this compound spacer have been shown to exhibit smectic A (SmA) and smectic C (SmC) phases, where the molecules are organized into layers. researchgate.netresearchgate.net

Differential Scanning Calorimetry (DSC) for Thermal Transitions and Phase Behavior

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. hu-berlin.de It is used to detect and quantify the energy changes associated with physical transitions, such as melting (endothermic peak), crystallization (exothermic peak), and glass transitions (step-like change in heat capacity). uc.edumdpi.com

For polymers synthesized using this compound, DSC is indispensable for determining the temperatures and enthalpies of their phase transitions. A typical DSC thermogram for a liquid crystalline polymer will show a melting transition (crystal to mesophase or isotropic liquid) and one or more subsequent transitions corresponding to changes between different mesophases or the final clearing point, where the material becomes an isotropic liquid. acs.org

For instance, studies on polyethers based on 1-(4-hydroxyphenyl)-2-(2-methyl-4-hydroxyphenyl)ethane (MBPE) and this compound (MBPE-15) show that this homopolymer is crystalline. researchgate.net However, when this compound is used in a copolymer with a shorter spacer like 1,8-dibromooctane (B1199895), the resulting polymer can display a nematic mesophase. researchgate.net These thermal behaviors and transition temperatures are precisely identified using DSC. The enthalpy changes associated with these transitions provide information on the degree of molecular ordering. acs.org

Table 2: Illustrative DSC Data for a Hypothetical Liquid Crystalline Polymer

| Transition | Abbreviation | Temperature (°C) | Enthalpy (ΔH, J/g) | Description |

|---|---|---|---|---|

| Glass Transition | Tg | ~50 | N/A (Step change) | Onset of segmental motion in amorphous regions |

| Melting | Tm | ~120 | ~45 | Solid Crystal → Smectic Phase |

| Smectic-Nematic | TSm-N | ~155 | ~5 | Smectic Phase → Nematic Phase |

| Clearing (Isotropization) | Ti | ~190 | ~2 | Nematic Phase → Isotropic Liquid |

Polarized Optical Microscopy (POM) for Observation of Mesomorphic Properties

Polarized Optical Microscopy (POM) is the most common and direct method for observing and identifying liquid crystal mesophases. libretexts.org The technique uses two polarizing filters, a polarizer and an analyzer, set perpendicular to each other ("crossed polars"). nih.gov When a sample is placed between them, an isotropic material (like a normal liquid or a cubic crystal) will appear dark, as the polarized light is blocked by the analyzer. However, an anisotropic material, which has direction-dependent optical properties like a liquid crystal, can rotate the plane of polarized light. This allows some light to pass through the analyzer, making the material appear bright. nih.gov

Crucially, different liquid crystal phases organize in ways that produce distinct and identifiable optical textures under POM. researchgate.net These textures arise from the various defects and domains inherent to the mesophase structure. For polymers containing the this compound spacer, POM is used to visually confirm the phase transitions detected by DSC and to identify the specific mesophase type. medcraveonline.comresearchgate.net For example, a smectic A phase often displays a "fan-shaped" texture, while a nematic phase is characterized by a "threaded" or "Schlieren" texture. researchgate.net

Table 3: Common Liquid Crystal Phases and Their Characteristic POM Textures

| Mesophase | Description | Characteristic Optical Texture(s) |

|---|---|---|

| Nematic (N) | Molecules have long-range orientational order but no positional order. | Schlieren, threaded, marbled |

| Smectic A (SmA) | Molecules are in layers with their long axes perpendicular to the layer planes. | Focal-conic fan, homeotropic (dark) |

| Smectic C (SmC) | Similar to SmA, but molecules are tilted within the layers. | Broken focal-conic fan, Schlieren |

| Crystalline (K) | Molecules have long-range positional and orientational order in three dimensions. | Spherulitic, crystalline domains |

Computational Chemistry and Theoretical Studies

Molecular Modeling and Dynamics Simulations of 1,15-Dibromopentadecane and its Derivatives

Molecular modeling and molecular dynamics (MD) simulations serve as a "computational microscope," revealing the time-resolved motion of atoms in a system. researchgate.net These techniques are particularly useful for characterizing the behavior of flexible molecules like this compound and its derivatives in different environments, such as in solution or at interfaces. acs.orgnih.gov

MD simulations calculate the trajectory of atoms over time by solving Newton's equations of motion, where the forces between atoms are described by a molecular mechanics force field. nih.gov These force fields are sets of parameters and potential energy functions that define the interactions between bonded and non-bonded atoms, including terms for bond stretching, angle bending, torsional angles, and electrostatic and van der Waals interactions. nih.gov For haloalkanes, force fields must be carefully parameterized to accurately represent the properties of the halogen atoms. researchgate.net

Research Findings:

Studies on long-chain alkanes and their halogenated counterparts have shown that MD simulations can effectively predict their physical properties and behavior. For instance, simulations can determine the free energy profile associated with transferring a haloalkane from a gaseous phase to an aqueous solution, revealing a preference for the molecule to reside at the air-water interface. researchgate.net This has significant implications for understanding the environmental fate and transport of such compounds.

For this compound, MD simulations can be employed to:

Characterize its conformational ensemble in various solvents.

Simulate its aggregation behavior and the formation of micelles or other supramolecular structures by its derivatives.

Investigate its interaction with surfaces or macromolecules, such as its partitioning into lipid bilayers. acs.org

Predict thermodynamic properties like the heat of vaporization and density.

A typical MD simulation setup for this compound would involve placing the molecule in a simulation box filled with solvent molecules (e.g., water or an organic solvent), applying periodic boundary conditions, and running the simulation for a sufficient duration (nanoseconds to microseconds) to observe the phenomena of interest. uoa.grresearchgate.net

Interactive Data Table: Typical Parameters in an MD Simulation for this compound

| Parameter | Typical Value/Method | Purpose |

| Force Field | CHARMM, AMBER, OPLS | Describes inter- and intramolecular forces. |

| Water Model | TIP3P, SPC/E | Represents the solvent environment. |

| Simulation Box | Cubic or Rectangular | Defines the system boundaries with periodic conditions. |

| Temperature | 298 K (25 °C) | Maintained using a thermostat (e.g., Nosé-Hoover). uoa.gr |

| Pressure | 1 atm | Maintained using a barostat (e.g., Parrinello-Rahman). uoa.gr |

| Time Step | 1-2 femtoseconds (fs) | The interval for integrating the equations of motion. researchgate.net |

| Simulation Length | 100+ nanoseconds (ns) | Duration required to sample conformational space. |

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, based on solving the Schrödinger equation, provide detailed information about the electronic structure of a molecule. core.ac.uk Methods like Density Functional Theory (DFT) and Møller-Plesset (MP2) perturbation theory are used to predict molecular properties and reactivity that are governed by electron distribution. nih.gov

For this compound, these calculations can elucidate:

Molecular Orbital Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The HOMO is associated with the ability to donate electrons, while the LUMO relates to the ability to accept electrons.

Electrostatic Potential: Mapping the electrostatic potential onto the electron density surface reveals the charge distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the regions around the bromine atoms are expected to be electrophilic due to the C-Br bond polarity, making them susceptible to nucleophilic attack.

Reaction Pathways: Quantum chemistry can be used to model the mechanisms of reactions, such as nucleophilic substitution at the terminal carbons. nih.gov By calculating the energies of reactants, transition states, and products, activation energies and reaction enthalpies can be determined. nih.gov

Spectroscopic Properties: Properties like NMR chemical shifts and vibrational frequencies (IR and Raman) can be calculated to aid in the interpretation of experimental spectra. nih.gov

Research Findings: